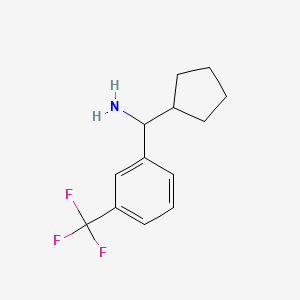

Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine

説明

特性

分子式 |

C13H16F3N |

|---|---|

分子量 |

243.27 g/mol |

IUPAC名 |

cyclopentyl-[3-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,17H2 |

InChIキー |

OXRDRCOYBZJEEH-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N |

製品の起源 |

United States |

準備方法

Metal-Catalyzed Cross-Coupling for Cyclopentyl Substitution

A key step in the synthesis is the introduction of the cyclopentyl group onto the trifluoromethyl-substituted benzene ring. Sengupta et al. (2015) describe an efficient iron(III) chloride-catalyzed cross-coupling reaction to prepare 1-cyclopentyl-2-(trifluoromethyl)benzene, an important intermediate for further transformations. This method is robust, scalable, and economical, suitable for pilot-plant scale synthesis.

- Catalyst: Iron(III) chloride

- Substrates: Trifluoromethyl-substituted aryl halide and cyclopentyl organometallic reagent

- Solvent and temperature: Controlled to optimize yield and purity

Chloromethylation to Form Benzylic Chloride Intermediate

Following cyclopentylation, direct chloromethylation of the aromatic ring is performed to obtain 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. This step utilizes trioxane as the chloromethyl source in the presence of strong acids such as sulfuric acid and chlorosulfonic acid or thionyl chloride. The reaction is conducted at low temperatures (around −16 °C) to control exothermicity and side reactions.

- Trioxane acts as a formaldehyde equivalent.

- Acidic conditions promote electrophilic substitution.

- The process achieves high purity (>98% by HPLC) and is amenable to scale-up.

Reductive Amination to Form the Target Methanamine

The benzylic chloride intermediate or related aldehyde derivatives are converted to the final amine via reductive amination. Literature reports (e.g., PMC article on improved synthesis of trifluoromethylphenyl derivatives) indicate that selective reduction of aldehyde intermediates followed by reductive amination with appropriate amines and catalysts (such as palladium-based catalysts with low precious metal content) yields the target methanamine with excellent purity and yield.

Alternative Synthetic Routes

Other synthetic protocols involve:

- Mizoroki–Heck cross-coupling reactions to build key intermediates, avoiding phosphine ligands for greener chemistry.

- Use of aluminum hydride reagents (e.g., potassium diisobutyl-tert-butoxy aluminum hydride) for selective reduction steps to improve yields and purity.

- Multi-step sequences involving formamide intermediates and palladium-catalyzed amination reactions under nitrogen atmosphere for high selectivity.

Comparative Data Table of Key Preparation Steps

Analytical and Process Considerations

- Purity Control: Chromatographic purification (silica gel chromatography, preparative HPLC) is routinely employed to isolate the target compound with high purity.

- Reaction Monitoring: TLC and HPLC are standard for monitoring reaction progress and purity.

- Safety and Scalability: The described methods emphasize safe handling of reagents (e.g., controlled addition of sulfuric acid) and have been demonstrated at pilot plant scale for kilogram quantities.

- Green Chemistry Aspects: Avoidance of phosphine ligands in coupling reactions and use of iron catalysts highlight environmentally conscious approaches.

化学反応の分析

Types of Reactions

Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(3-(trifluoromethyl)phenyl)ketone, while reduction could produce cyclopentyl(3-(trifluoromethyl)phenyl)methanol.

科学的研究の応用

Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research explores its potential as a pharmaceutical intermediate and its therapeutic properties.

Industry: It is utilized in the development of agrochemicals, polymers, and specialty chemicals.

作用機序

The mechanism by which Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets.

類似化合物との比較

Steric and Electronic Effects

Functional Group Modifications

- N-Methylation : N-Methyl variants (e.g., N-Methyl-N-[3-(trifluoromethyl)benzyl]amine ) exhibit increased lipophilicity (logP ~2.1) and altered receptor binding compared to primary amines.

- Heterocyclic Incorporation : The oxadiazole-containing analogue (SH-5829 ) introduces hydrogen-bonding capacity, favoring kinase inhibition or antimicrobial activity.

Physicochemical Properties

- Lipophilicity : this compound’s logP is estimated at ~3.5, higher than 3-(Trifluoromethyl)benzylamine (logP ~2.5 ) due to the bulky cyclopentyl group.

- Solubility : Fluorine-rich derivatives like 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine show reduced aqueous solubility (<1 mg/mL) but enhanced membrane permeability.

Research Findings

- Metabolic Stability : Cyclopentyl-containing amines demonstrate prolonged half-lives in hepatic microsomes compared to smaller cycloalkyl variants, attributed to reduced CYP450 accessibility .

- Bioactivity : N-Methyl derivatives show higher affinity for serotonin receptors (e.g., 5-HT₃) in preliminary assays, though toxicity risks (e.g., hERG inhibition) require further study .

生物活性

Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine, also known as a trifluoromethyl-substituted amine, has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a phenyl ring that bears a trifluoromethyl substituent. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

Key Mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, affecting signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

Biological Activity and Applications

Research indicates that this compound has several potential applications:

-

Pharmacological Potential :

- Investigated for its role as a drug candidate in treating conditions like hypertension and chronic pain due to its receptor-modulating properties.

- Studies suggest it may exhibit anti-inflammatory and analgesic effects through modulation of neurotransmitter systems.

-

Synthesis and Structure-Activity Relationships (SAR) :

- The compound is often synthesized through various methods, including palladium-catalyzed reactions, which improve yield and purity.

- SAR studies indicate that modifications to the trifluoromethyl group can significantly alter biological activity, making it a focus for drug design.

Case Study 1: Antihypertensive Activity

A study explored the antihypertensive effects of this compound analogs. Results showed that specific modifications enhanced binding affinity to angiotensin receptors, leading to reduced blood pressure in animal models.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.

Table 1: Comparison of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of cyclopentyl(3-(trifluoromethyl)phenyl)methanamine to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reaction Conditions: Utilize nucleophilic substitution with cyclopentylamine and 3-(trifluoromethyl)benzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) to facilitate amine coupling .

- Purification: Apply flash column chromatography (SiO₂, toluene/ethyl acetate gradients) to isolate the product, as demonstrated in similar trifluoromethylphenyl methanamine syntheses .

- Catalyst Screening: Explore transition metal-free catalysts (e.g., abnormal NHC-based potassium complexes) to reduce side reactions and enhance selectivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and dispose of contaminated gear properly .

- Ventilation: Ensure fume hoods are operational during synthesis to mitigate inhalation risks. Avoid electrostatic discharge by grounding equipment .

- Spill Management: Collect spills using dry absorbents (e.g., sand) and store waste in sealed containers. Never release the compound into drains .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm amine and cyclopentyl group integration. F NMR is critical for verifying trifluoromethyl group integrity .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H] for CHFN: 242.12) .

- FTIR: Monitor amine N-H stretches (~3350 cm) and C-F vibrations (~1160 cm) .

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

- Temperature: Store at 2–8°C in sealed containers to prevent degradation. Stability testing via accelerated aging (40°C/75% RH for 6 months) can predict shelf life .

- Light Sensitivity: Protect from UV exposure by using amber glass vials, as trifluoromethyl groups may degrade under prolonged light .

- Compatibility: Avoid strong oxidizers or acids; inert atmospheres (N) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to simulate binding to target receptors (e.g., neurotransmitter transporters) based on structural analogs .

- QSAR Models: Coramine substituents (e.g., cyclopentyl vs. cyclohexyl) to activity data from similar compounds to predict potency and selectivity .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylphenyl methanamine derivatives?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC values may arise from differences in ATP levels in kinase assays .

- Orthogonal Validation: Confirm activity using multiple techniques (e.g., fluorescence polarization and SPR for binding affinity) .

- Structural Elucidation: Co-crystallize the compound with its target to resolve ambiguities in binding modes .

Q. How do structural modifications (e.g., cyclopentyl vs. phenyl groups) impact solubility and bioavailability?

Methodological Answer:

- LogP Optimization: Introduce polar groups (e.g., hydroxyls) to the cyclopentyl ring to improve aqueous solubility. Cyclopentyl derivatives typically have lower LogP than aromatic analogs .

- Salt Formation: Prepare hydrochloride salts to enhance dissolution rates, as seen in related trifluoromethylphenyl methanamines .

- Co-Solvent Systems: Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vivo studies to maintain solubility without toxicity .

Q. What are the challenges in designing in vitro assays to study this compound’s neuropharmacological potential?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration: Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS uptake. Trifluoromethyl groups may enhance lipophilicity but reduce passive diffusion .

- Off-Target Screening: Profile against hERG channels and cytochrome P450 isoforms to assess cardiac and metabolic risks .

- Functional Assays: Employ calcium flux or cAMP modulation assays in neuronal cell lines (e.g., SH-SY5Y) to quantify receptor activation/inhibition .

Q. How can researchers leverage SAR studies to improve selectivity for specific enzyme targets?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the phenyl ring to map steric and electronic requirements .

- Enzymatic Profiling: Test against isoform panels (e.g., PDE4B vs. PDE4D) to identify structural features driving selectivity .

- Crystallography: Resolve co-structures with off-target enzymes to guide rational design (e.g., modifying cyclopentyl bulkiness to avoid undesired binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。